1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazone

Übersicht

Beschreibung

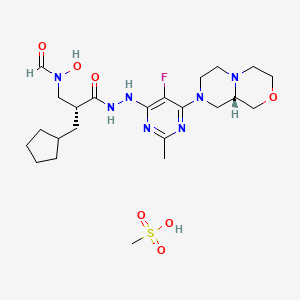

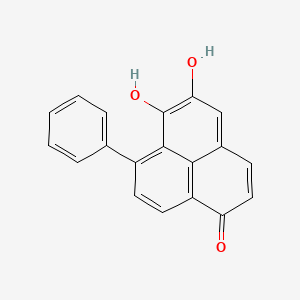

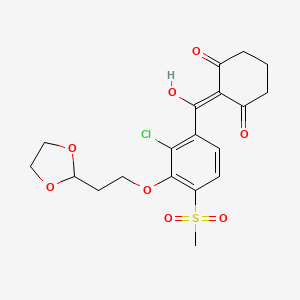

1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazone is a compound with the molecular formula C18H14N4 . It is derived from 1H-indole-3-carbaldehyde, which is an indole in which the hydrogen at position 3 has been replaced by a formyl group . This compound and its derivatives are essential and efficient chemical precursors for generating biologically active structures .

Synthesis Analysis

1H-Indole-3-carbaldehyde and its derivatives are key intermediates for the preparation of biologically active compounds as well as indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and its derivatives are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules .Wissenschaftliche Forschungsanwendungen

Treatment of T-Cell Acute Lymphoblastic Leukemia (T-ALL)

Lenaldekar has been identified as a selective compound for the treatment of T-Cell acute lymphoblastic leukemia (T-ALL). It was found to be effective in killing human Jurkat T-ALL cells without harming healthy lymphocytes .

Reduction of Harsh Treatment Side Effects

The goal of using Lenaldekar in T-ALL treatment is to reduce harsh treatment side effects, thus preserving both lives and long-term quality of life .

Treatment of Other Leukemias

Expanded leukemia testing showed that T-ALL, B-ALL, and CML are all largely Lenaldekar-sensitive, including most treatment-refractory relapsed Ph+ leukemias and primary patient samples .

Treatment of Some AML and Multiple Myeloma Cell Lines

Some AML and multiple myeloma cell lines also show Lenaldekar sensitivity .

Inhibition of T Cell Proliferation

Lenaldekar is an inhibitor of T cell proliferation. It specifically blocks the proliferation of T cells in a dose-dependent manner without affecting other cell types .

Reduction of Inflammation and Demyelination in Experimental Autoimmune Encephalomyelitis

Lenaldekar has been shown to specifically block myelin specific T cell responses and reduce inflammation and demyelination in experimental autoimmune encephalomyelitis .

Down-regulation of the PI3K/AKT/mTOR Pathway

Molecular characterization shows that Lenaldekar down-regulates the PI3K/AKT/mTOR (P/A/mT) pathway, which pathway is up-regulated in 50% of T-ALL cases .

Future Clinical Trials

The ultimate goal of this study is to bring Lenaldekar into clinical trials for the treatment of T-ALL in both monotherapy and combination therapy applications .

Zukünftige Richtungen

1H-Indole-3-carbaldehyde and its derivatives have represented the key intermediates for the preparation of biologically active compounds as well indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives . This suggests that they could have significant potential in the development of new pharmaceuticals and other biologically active compounds.

Wirkmechanismus

Target of Action

Lenaldekar, also known as N-(1H-indol-3-ylmethylideneamino)quinolin-8-amine or 1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazone, primarily targets T cells . It specifically blocks the proliferation of T cells in a dose-dependent manner . The IC50 value, which is the concentration of the drug that reduces the response by half, is 3 µM in CD3+, CD4+, and CD8+ cells .

Mode of Action

Lenaldekar interacts with its targets, the T cells, by blocking their proliferation . This interaction results in a cell cycle delay at the G2/M phase . It selectively induces apoptosis in human leukemic blasts . It’s also shown to block myelin-specific T cell responses, possibly via its interactions with the insulin-like growth factor-1 receptor .

Biochemical Pathways

Lenaldekar affects the PI3K/AKT/mTOR (P/A/mT) pathway, which is up-regulated in approximately 50% of T-ALL cases . It achieves this effect possibly via inactivation of the insulin-like growth factor 1 receptor (IGF1-R), which activates the P/A/mT pathway .

Eigenschaften

IUPAC Name |

N-(1H-indol-3-ylmethylideneamino)quinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4/c1-2-8-16-15(7-1)14(11-20-16)12-21-22-17-9-3-5-13-6-4-10-19-18(13)17/h1-12,20,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMFOQYHZJSYJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=NNC3=CC=CC4=C3N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

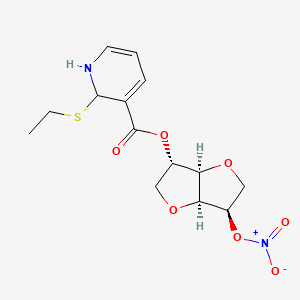

![(2S)-N-[(1S,2R,3Z,5Z,7S,9Z,11Z,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-hydroxypropanamide](/img/structure/B608453.png)